

# Principle of UGT1A7C-based fluorescent probes

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## Compound of Interest

Compound Name: CDr20

Cat. No.: B2606497

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An In-depth Technical Guide on the Principles of UGT1A7C-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

## Introduction

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes crucial for the metabolism of a wide array of endogenous and xenobiotic compounds, including drugs, toxins, and environmental pollutants. The UGT1A7 isoform, and specifically its murine ortholog Ugt1a7c, has garnered significant interest due to its role in detoxification pathways and its expression in specific cell types. The development of fluorescent probes that are selectively activated by UGT1A7C provides a powerful tool for studying its enzymatic activity in real-time, both in vitro and in vivo. This guide elucidates the core principles, methodologies, and applications of UGT1A7C-based fluorescent probes, with a primary focus on the well-characterized probe, CDr20.

## Core Principle: Enzyme-Activated "Turn-On" Fluorescence

The fundamental principle behind UGT1A7C-based fluorescent probes is the conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product upon enzymatic action. This "turn-on" mechanism is achieved through a process called glucuronidation.

The probe, in its native state, is designed to have its fluorescence quenched. Upon recognition and binding by Ugt1a7c, a glucuronic acid moiety is transferred from the co-substrate, uridine diphosphate glucuronic acid (UDPGA), to a specific site on the probe molecule. This enzymatic modification induces a significant conformational or electronic change in the fluorophore, leading to a dramatic increase in its fluorescence quantum yield and a detectable fluorescent signal.

A notable example of such a probe is **CDr20**, which has been identified as a high-performance, fluorogenic chemical probe for visualizing microglia. The glucuronidation of **CDr20** by Ugt1a7c, an enzyme found to be specifically active in microglia, results in a bright fluorescent signal, enabling the selective labeling and imaging of these cells.<sup>[1][2][3][4]</sup>

## The UGT1A7C Probe: CDr20

**CDr20** (Cell Designation red 20) is a fluorogenic chemical probe that exhibits a significant increase in fluorescence upon glucuronidation by Ugt1a7c.<sup>[1]</sup> This specificity allows for the targeted labeling of cells expressing active Ugt1a7c, most notably microglia in the central nervous system.<sup>[4][5]</sup>

## Chemical Structure

The chemical structure of **CDr20** is based on a BODIPY (boron-dipyrromethene) core, a class of fluorescent dyes known for their high absorption coefficients, sharp emission peaks, and good photostability. The specific substitutions on the BODIPY scaffold are engineered to allow for recognition by Ugt1a7c and to ensure that the probe is cell-permeable.

Note: The precise chemical structure of **CDr20** is proprietary and detailed in the primary publication by Kim B, et al. (2019) in *Angewandte Chemie*.

## Data Presentation: Photophysical and Enzymatic Properties of CDr20

The following tables summarize the key quantitative data for the **CDr20** probe.

Photophysical Properties	Value	Reference
Excitation Wavelength ( $\lambda_{ex}$ )	~580 nm	[4][5]
Emission Wavelength ( $\lambda_{em}$ )	~600 nm	[4][5]
Stokes Shift	~20 nm	Calculated
Quantum Yield ( $\Phi$ ) - Before Glucuronidation	Low	[2][3][4]
Quantum Yield ( $\Phi$ ) - After Glucuronidation	High	[2][3][4]

Enzymatic Kinetics (with Ugt1a7c)	Value	Reference
Michaelis-Menten Constant ( $K_m$ )	Not Reported	
Maximum Velocity ( $V_{max}$ )	Not Reported	

Note: Specific quantitative values for quantum yield and enzymatic kinetics are often found within the supplementary information of the primary research articles and may require access to these documents.

## Experimental Protocols

### In Vitro UGT1A7C Activity Assay

This protocol describes a general method for measuring UGT1A7C activity in cell lysates or with recombinant enzymes using a fluorogenic probe like **CDr20**.

Materials:

- Recombinant Ugt1a7c or cell lysate containing Ugt1a7c
- **CDr20** probe stock solution (in DMSO)
- UDPGA (uridine 5'-diphosphoglucuronic acid) solution

- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl<sub>2</sub>)
- 96-well black microplate
- Fluorescence plate reader

#### Procedure:

- Prepare the reaction mixture in the microplate wells by adding the assay buffer, Ugt1a7c enzyme or cell lysate, and the **CDr20** probe to a final concentration typically in the low micromolar range.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the enzymatic reaction by adding UDPGA to each well. The final concentration of UDPGA is typically in the millimolar range.
- Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
- Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the probe (e.g., Ex/Em ~580/600 nm for **CDr20**).
- The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
- Include appropriate controls, such as reactions without UDPGA, reactions without the enzyme, and reactions with known inhibitors.

## Live-Cell Imaging of Microglia using CDr20

This protocol outlines the steps for staining and visualizing microglia in primary cell culture.

#### Materials:

- Primary glial cell culture containing microglia
- **CDr20** probe stock solution (in DMSO)
- Cell culture medium (e.g., DMEM)

- Fluorescence microscope equipped with appropriate filters

#### Procedure:

- Grow primary glial cells on glass-bottom dishes or coverslips suitable for microscopy.
- Prepare a working solution of **CDr20** in cell culture medium. The final concentration of **CDr20** is typically in the nanomolar to low micromolar range.
- Remove the existing culture medium from the cells and replace it with the **CDr20**-containing medium.
- Incubate the cells at 37°C in a CO2 incubator for a specified period (e.g., 15-30 minutes).
- After incubation, gently wash the cells with fresh, pre-warmed culture medium to remove any unbound probe.
- Image the cells using a fluorescence microscope. For **CDr20**, use a filter set appropriate for red fluorescence.
- Co-staining with other known microglial markers (e.g., Iba1) can be performed to confirm the specificity of **CDr20** staining.

## In Vivo Imaging of Microglia using CDr20

This protocol provides a general guideline for the in vivo labeling of microglia in a mouse model.

#### Materials:

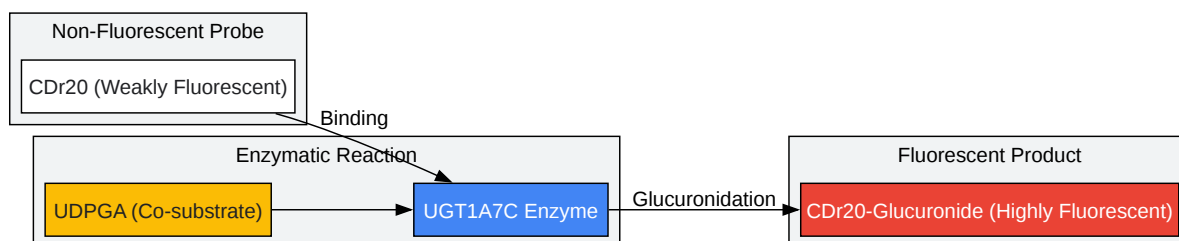
- **CDr20** probe solution (formulated for intravenous injection)
- Anesthetized mouse
- Two-photon microscope or other in vivo imaging system

#### Procedure:

- Anesthetize the mouse according to approved animal protocols.

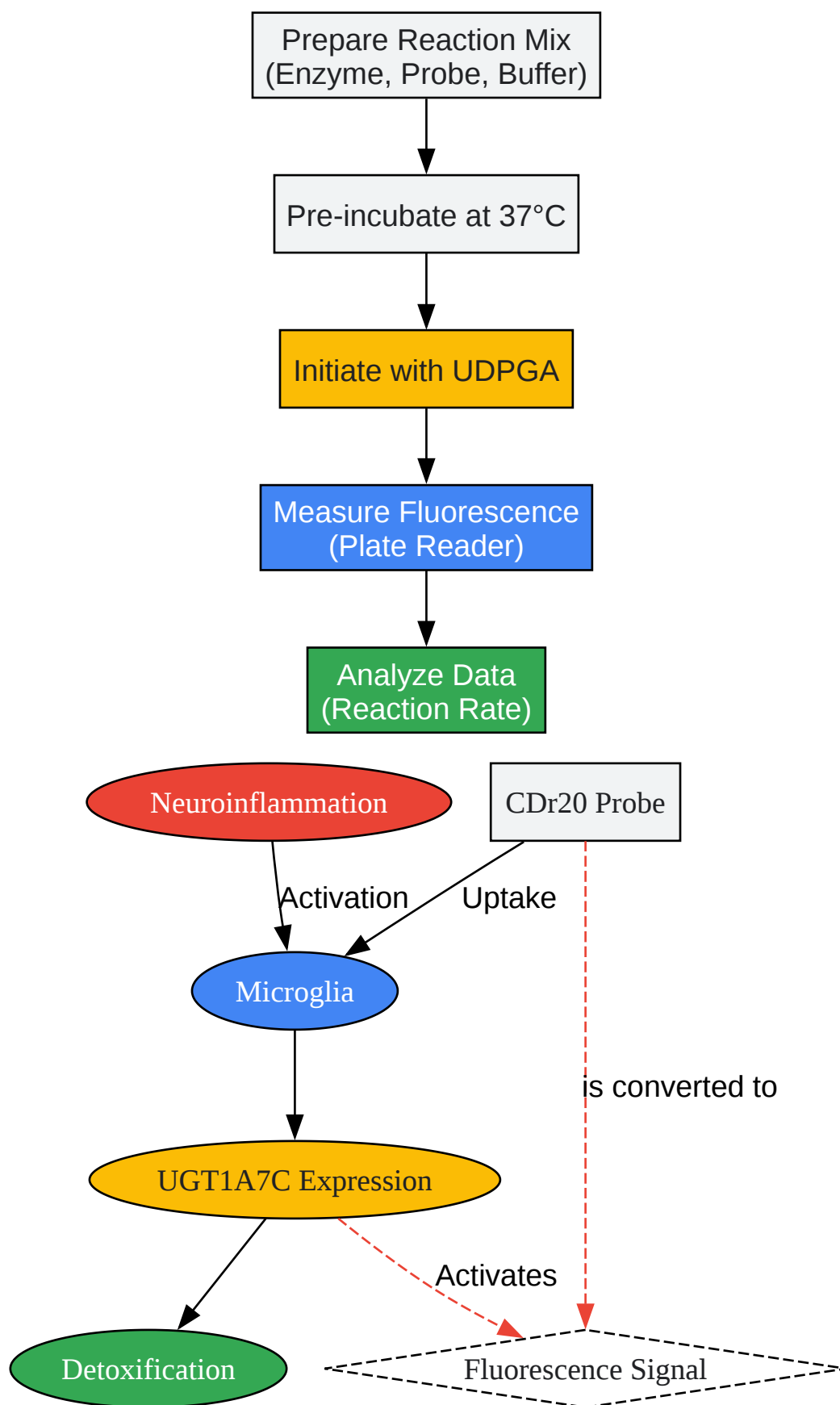
- surgically prepare a cranial window for brain imaging if necessary.
- Administer the **CDr20** probe solution via intravenous (e.g., tail vein) injection.
- Allow time for the probe to circulate and be taken up by microglia in the brain. The optimal time window for imaging should be determined empirically.
- Position the mouse on the stage of the in vivo microscope.
- Acquire images of the brain parenchyma, focusing on the fluorescently labeled microglia.
- Time-lapse imaging can be performed to study microglial dynamics.

## Mandatory Visualizations



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Caption: Mechanism of UGT1A7C-activated fluorescent probe.



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